molecular formula C13H16N2O4 B8638823 1-(5-methoxy-3,3-dimethyl-6-nitro-2H-indol-1-yl)ethanone

1-(5-methoxy-3,3-dimethyl-6-nitro-2H-indol-1-yl)ethanone

Cat. No.: B8638823
M. Wt: 264.28 g/mol
InChI Key: PRJSRHIEVIILRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-methoxy-3,3-dimethyl-6-nitro-2H-indol-1-yl)ethanone is a useful research compound. Its molecular formula is C13H16N2O4 and its molecular weight is 264.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H16N2O4

Molecular Weight

264.28 g/mol

IUPAC Name

1-(5-methoxy-3,3-dimethyl-6-nitro-2H-indol-1-yl)ethanone

InChI

InChI=1S/C13H16N2O4/c1-8(16)14-7-13(2,3)9-5-12(19-4)11(15(17)18)6-10(9)14/h5-6H,7H2,1-4H3

InChI Key

PRJSRHIEVIILRW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC(C2=CC(=C(C=C21)[N+](=O)[O-])OC)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-acetyl-3,3-dimethyl-5-(methyloxy)-2,3-dihydro-1H-indole (2.44 g, 11.13 mmol, see PCT Int. Appl. (2001), WO 2001023374 A1 20010405) in trifluoroacetic acid (50 mL) was stirred at 0° C. and potassium nitrate (1.181 g, 11.68 mmol) was added in one portion. The reaction was maintained at 0° C. for 3 hours and poured into water. The solids were collected via filtration to afford 1-acetyl-3,3-dimethyl-5-(methyloxy)-6-nitro-2,3-dihydro-1H-indole (2.545 g, 87% yield) as a yellow solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 8.41 (s, 1 H), 7.34 (s, 1 H), 3.91 (s, 3 H), 2.15 (s, 2 H), 1.36 (s, 6 H). Note: proton resonance corresponding to acetyl was extremely broad and/or not evident for a variety of lots.
Quantity
2.44 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
potassium nitrate
Quantity
1.181 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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